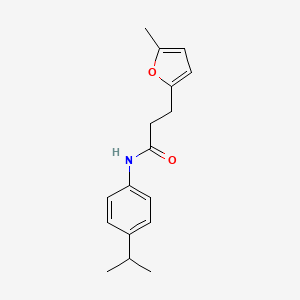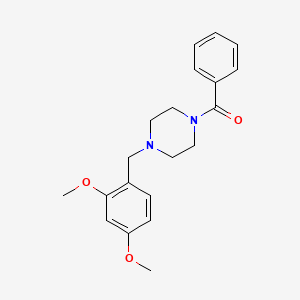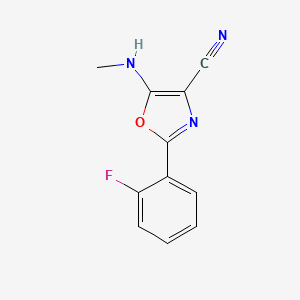
3-(4-chlorophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazole, also known as CP-oxadiazole, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CP-oxadiazole is a heterocyclic compound that has a five-membered ring containing oxygen and nitrogen atoms. It has been found to exhibit a wide range of biological activities, making it a promising candidate for use in drug discovery and development.
Mecanismo De Acción
3-(4-chlorophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazolee has been found to exert its biological effects through various mechanisms of action. It has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. 3-(4-chlorophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazolee has also been found to modulate the activity of ion channels and receptors in the nervous system, leading to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazolee has been found to exhibit a wide range of biochemical and physiological effects in various studies. It has been shown to reduce inflammation and oxidative stress, which are implicated in the development of various diseases. 3-(4-chlorophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazolee has also been found to exhibit antitumor effects, inhibiting the growth and proliferation of cancer cells. In addition, 3-(4-chlorophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazolee has been found to have neuroprotective effects, protecting neurons from damage and degeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-chlorophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazolee has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. 3-(4-chlorophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazolee has also been extensively studied, and its mechanism of action has been elucidated in various studies. However, 3-(4-chlorophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazolee also has some limitations for use in lab experiments. It has been found to be relatively insoluble in water, which can limit its use in certain applications. In addition, 3-(4-chlorophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazolee has been found to exhibit some toxicity in certain cell lines, which can limit its use in certain assays.
Direcciones Futuras
There are several future directions for the study of 3-(4-chlorophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazolee. One area of research is the development of 3-(4-chlorophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazolee derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of 3-(4-chlorophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazolee in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease. In addition, the potential use of 3-(4-chlorophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazolee in the treatment of cancer and other diseases is an area of ongoing research. Overall, 3-(4-chlorophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazolee is a promising compound with a wide range of potential applications in various fields, and further research is needed to fully explore its potential.
Métodos De Síntesis
The synthesis of 3-(4-chlorophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazolee involves the reaction of 4-chlorobenzohydrazide with cyclopentanone in the presence of a catalyst. The resulting product is then treated with a reagent such as acetic anhydride or phosphorus oxychloride to yield the final compound. The synthesis of 3-(4-chlorophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazolee has been extensively studied, and various modifications to the reaction conditions have been reported to improve the yield and purity of the product.
Aplicaciones Científicas De Investigación
3-(4-chlorophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazolee has been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties. It has also been found to have potential applications in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease. 3-(4-chlorophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazolee has been extensively studied in vitro and in vivo, and its mechanism of action has been elucidated in various studies.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O/c16-13-8-6-12(7-9-13)15-17-14(19-18-15)10-5-11-3-1-2-4-11/h6-9,11H,1-5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIHQNJTAAFPDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5719196.png)
![N-{[(1-propyl-1H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5719200.png)


![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5719221.png)





![N-(2,4-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5719269.png)
